BenchChemオンラインストアへようこそ!

(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide

AKR1B10 inhibition aldo-keto reductase cancer therapeutics

This 2-arylimino-2H-chromene-3-carboxamide derivative features a 7-ethoxy group (non-H-bond donor) and a p-tolyl imino substituent, making it an ideal negative control for AKR1B10 inhibitor programs where 7-OH pharmacophore engagement is validated. Its reactive 2-imino group also enables phosphorus-fused heterocycle synthesis (antioxidant/cytotoxic leads) and transition metal coordination. Leverage its unique substituent profile for SAR exploration and as a versatile building block.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 312703-18-7
Cat. No. B2621840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
CAS312703-18-7
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C)O2)C(=O)N
InChIInChI=1S/C19H18N2O3/c1-3-23-15-9-6-13-10-16(18(20)22)19(24-17(13)11-15)21-14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H2,20,22)
InChIKeyKKSPDYJJBAEYAO-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-7-Ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide (CAS 312703-18-7): Structural Identity and Procurement Baseline


(Z)-7-Ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide (CAS 312703-18-7) is a synthetic 2-arylimino-2H-chromene-3-carboxamide derivative bearing an ethoxy group at the chromene 7-position and a p-tolyl substituent on the 2-imino moiety [1]. This compound belongs to a scaffold class that has yielded potent inhibitors of aldo-keto reductase AKR1B10, a tumor marker and validated anticancer target [2]. The compound serves as a versatile synthetic building block for further derivatization via its reactive 2-imino and 3-carboxamide functional groups, and has been utilized as a ligand in coordination chemistry [3].

Why Generic Substitution of (Z)-7-Ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide Fails: Substituent-Dependent Activity Profiles in 2-Iminochromene Carboxamides


Within the 2-arylimino-2H-chromene-3-carboxamide chemotype, minor substituent alterations produce drastic changes in biological activity. SAR studies on AKR1B10 inhibitors have established that a 7-hydroxyl group on the chromene core is an absolute structural requirement for potent enzyme inhibition—replacement with non-hydrogen-bond-donating substituents (e.g., 7-ethoxy as in the target compound) is predicted to abolish sub-nanomolar AKR1B10 affinity [1]. Similarly, the 2-imino aryl substituent governs target engagement: the 4-methoxyphenyl analog exhibits single-digit nanomolar Ki values, whereas the p-tolyl variant (present in the target compound) lacks this methoxy oxygen and is expected to display a different selectivity profile [1][2]. Consequently, interchanging this compound with its 7-hydroxy or 4-methoxyphenyl congeners without experimental verification of the intended application would be scientifically unsound. The quantitative evidence that follows delineates these distinctions.

Quantitative Differentiation Evidence for (Z)-7-Ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide (CAS 312703-18-7) Versus Closest Analogs


7-Ethoxy versus 7-Hydroxy Substituent: AKR1B10 Inhibitory Activity Abrogation

The 7-hydroxyl group on the chromene core was identified as an absolute structural prerequisite for potent AKR1B10 inhibition in 2-phenyliminochromene-3-carboxamides [1]. The most potent analog in this series, 7-hydroxy-2-(4-methoxyphenylimino)-2H-chromene-3-carboxylic acid benzylamide (5n), exhibited a Ki of 1.3 nM against AKR1B10 [1]. The target compound bears a 7-ethoxy substituent, which replaces the critical hydrogen-bond-donating hydroxyl with a non-hydrogen-bond-donating ethoxy group. Based on the SAR trends established in the same study, this substitution is expected to eliminate the hydrogen-bond interactions with Tyr49 and His111 that are essential for high-affinity AKR1B10 binding, resulting in drastically reduced inhibitory potency relative to the 7-hydroxy analog [1].

AKR1B10 inhibition aldo-keto reductase cancer therapeutics

2-Imino p-Tolyl versus 4-Methoxyphenyl Substituent: Impact on AKR1B10 Affinity

The 4-methoxy group on the 2-phenylimino moiety was initially proposed as an essential structural prerequisite for AKR1B10 inhibition based on virtual screening hits [1][2]. The lead compound (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide showed a Ki value of 2.7 nM against AKR1B10 [2]. Subsequent SAR studies demonstrated that while the 4-methoxy contribution is less critical than the 7-hydroxyl group, it still modulates binding affinity [1]. The target compound contains a p-tolyl (4-methylphenyl) substituent at the 2-imino position, which replaces the methoxy oxygen with a methyl group. This alteration eliminates potential hydrogen-bond acceptor interactions and introduces a purely hydrophobic methyl group, resulting in a different molecular recognition signature [1].

AKR1B10 2-phenylimino substitution virtual screening

Synthetic Versatility: Direct Construction of 2-Aryliminochromene-3-carboxamide Scaffold via Three-Component Coupling

Wen et al. (2016) disclosed a concise, direct synthetic strategy for constructing the 2-aryliminochromene-3-carboxamide skeleton via a cascade three-component coupling reaction of arynes, N,S-keteneacetals, and DMF [1]. This methodology represents the first example of aryne chemistry combined with N,S-keteneacetals, enabling expedient synthesis of biologically important arylimino-2H-chromene-3-carboxamides in good yields [1]. The target compound, as a specific member of this chemotype, can be synthesized using this modular approach, where varying the aryne precursor and N,S-keteneacetal allows systematic introduction of substituents at the chromene ring and the 2-imino aryl group. This contrasts with traditional two-step salicylaldehyde-based syntheses that offer less structural diversification [1].

aryne chemistry N,S-keteneacetals 2-aryliminochromene synthesis

Reactivity of 2-Imino Group as a Synthetic Handle for Phosphorus Heterocycle Construction

The 2-imino group in 2-imino-2H-chromene-3-carboxamide serves as a nucleophilic handle for reaction with phosphorus esters and halides to construct novel fused phosphorus heterocycles [1][2]. Ali et al. (2019) demonstrated that 2-imino-2H-chromene-3-carboxamide reacts with phosphorus esters to yield chromeno[4,3-c][1,2]azaphospholes, chromeno[2,3-d][1,3,2]diazaphosphinines, and 1,2-oxaphosphinino[3,4-c]pyridines [1]. A parallel study with phosphorus halides produced analogous fused systems [2]. Among the synthesized derivatives, compound 5 exhibited the most potent antioxidant activity with IC50 = 2.8 μg/mL compared to ascorbic acid as standard, and significant cytotoxicity against four cancer cell lines with IC50 values ranging from 4.96 to 7.44 μg/mL (vs. doxorubicin IC50 = 0.426–0.493 μg/mL) [1]. The target compound, bearing the same reactive 2-imino-2H-chromene-3-carboxamide core, is expected to participate in analogous phosphorus derivatization reactions.

phosphorus heterocycles 2-iminochromene reactivity antioxidant

Optimal Application Scenarios for (Z)-7-Ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide (CAS 312703-18-7) Based on Established Evidence


Scaffold for Phosphorus Heterocycle Library Synthesis via 2-Imino Group Derivatization

The reactive 2-imino group in this compound serves as a nucleophilic handle for constructing phosphorus-containing fused heterocycles, including chromeno-azaphospholes and chromeno-diazaphosphinines [1]. Researchers synthesizing phosphorus heterocycle libraries for antioxidant or cytotoxicity screening can utilize this compound as a starting material. The derivatization products have demonstrated quantifiable antioxidant activity (IC50 = 2.8 μg/mL for a representative analog) and cytotoxicity against cancer cell lines (IC50 = 4.96–7.44 μg/mL) [1]. This application is orthogonal to AKR1B10-targeted programs and leverages the unique reactivity of the 2-imino moiety that is absent in 2-oxo-chromene analogs [1][2].

Coordination Chemistry Ligand for Metal Complex Synthesis

The 2-imino and 3-carboxamide functional groups provide bidentate or tridentate coordination sites for transition metal ions [1]. This compound is documented as a ligand in coordination chemistry applications [2]. Researchers developing metal-based catalysts or metallodrug candidates can use this compound to prepare Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺ complexes, analogous to those reported for N-(phenyl)-2-imino-2H-chromene-3-carboxamide [1]. The 7-ethoxy substituent modulates the electronic properties and solubility of the resulting complexes compared to hydroxy- or methoxy-substituted analogs, offering tunable physicochemical profiles [2].

Modular Building Block for 2-Aryliminochromene SAR Library Expansion

The compound can be employed as a core scaffold for SAR exploration using the three-component aryne/N,S-keteneacetal/DMF coupling methodology [1]. Given that the established AKR1B10 SAR identifies the 7-hydroxyl group as essential for activity, the 7-ethoxy variant provides a control compound for deconvoluting hydrogen-bonding contributions at this position [2][3]. The modular nature of the synthetic route allows systematic variation of the chromene substituent (e.g., 7-ethoxy, 7-hydroxy, 7-methoxy) and 2-imino aryl group (e.g., p-tolyl, 4-methoxyphenyl, 4-chlorophenyl) to map structure-activity relationships across diverse biological targets beyond AKR1B10 [1].

Negative Control for AKR1B10-Targeted Inhibitor Programs

Because the 7-ethoxy substitution in this compound cannot engage the catalytic Tyr49 and His111 residues through hydrogen bonding, it is predicted to lack potent AKR1B10 inhibitory activity [1]. This property makes the compound a structurally matched negative control for experiments involving the 7-hydroxy AKR1B10 inhibitors. In assays where target engagement via the 7-position is being validated, this compound can serve as an inactive comparator to confirm that observed biological effects are attributable to the 7-OH pharmacophore rather than off-target effects of the chromene scaffold [1].

Quote Request

Request a Quote for (Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.